

High-Efficiency Oxime Ligation Using O-Isopropylhydroxylamine: A Comprehensive Application Note & Protocol

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Compound of Interest

Compound Name: Hydroxylamine, O-(1-methylethyl)-

CAS No.: 4427-29-6

Cat. No.: B1608969

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Strategic Rationale & Scope

Oxime ligation has established itself as a premier bioorthogonal chemistry technique, highly prized for its chemoselectivity and the exceptional hydrolytic stability of the resulting conjugate. Utilizing **Hydroxylamine, O-(1-methylethyl)-** (commonly known as O-isopropylhydroxylamine or O-iPrHA, typically supplied as a hydrochloride salt) offers distinct structural advantages over standard methoxyamines or aminoxy-peptides.

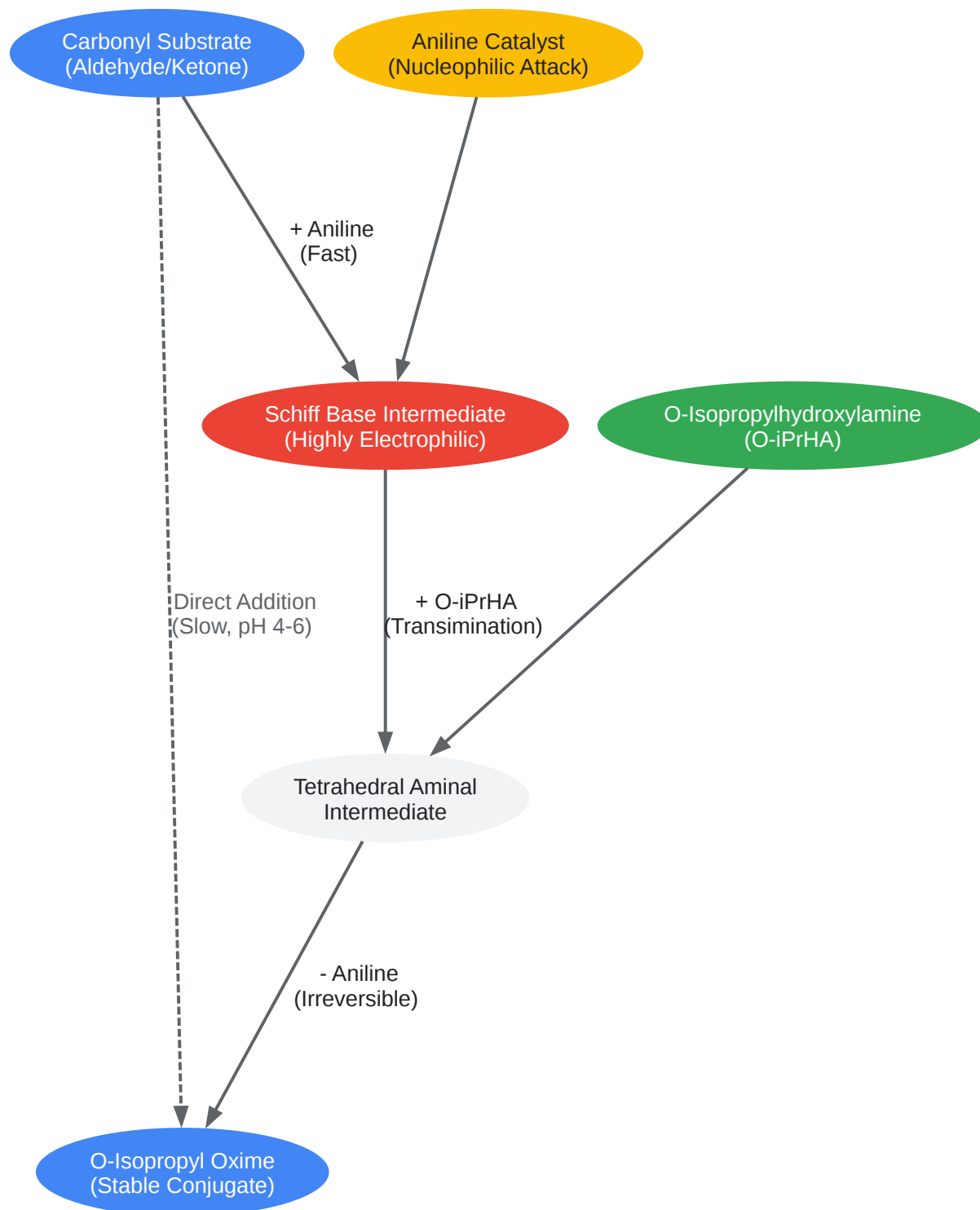
The bulky isopropyl group modulates the lipophilicity, metabolic stability, and steric profile of the resulting oxime, making it a highly valuable motif in drug discovery, peptide-oligonucleotide conjugation, and materials science (). This application note provides the mechanistic grounding and self-validating protocols necessary to execute O-iPrHA ligations in both organic and aqueous environments.

Mechanistic Insights: The Causality of Oxime Ligation

Oxime formation proceeds via a nucleophilic addition-elimination mechanism. The α -effect of the adjacent oxygen atom renders the nitrogen of O-isopropylhydroxylamine highly nucleophilic. However, the reaction rate is dictated by a strict set of physicochemical parameters:

- **The pH Paradox:** The initial nucleophilic attack requires the hydroxylamine to be in its free base form (favored at higher pH), whereas the subsequent dehydration of the tetrahedral carbinolamine intermediate requires protonation (favored at lower pH). Consequently, the uncatalyzed reaction exhibits a sluggish pH optimum between 4.0 and 5.0.
- **Aniline Catalysis:** To bypass this kinetic bottleneck in aqueous bioorthogonal applications, nucleophilic catalysts such as aniline are employed. Aniline rapidly condenses with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid transimination by O-isopropylhydroxylamine to yield the stable O-isopropyl oxime (CC(C)ON=C(R)R).

Reaction Network Visualization



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Aniline-catalyzed oxime ligation pathway using O-isopropylhydroxylamine.

Quantitative Data Presentation

To demonstrate the efficacy of O-isopropylhydroxylamine across different regimes, the following table summarizes reaction kinetics and yields under both traditional organic synthesis conditions and aqueous bioorthogonal conditions.

Table 1: Comparative Yields and Kinetics of O-Isopropyl Oxime Formation

Substrate Type	Reaction Medium	Catalyst / Base	Temp	Time	Conversion / Yield
4-Chlorobenzaldehyde	Methanol	Sodium Acetate (1.2 eq)	Reflux	3 h	>95% (Isolated)
Aliphatic Ketone	THF / Water	Pyrrolidine (20 mol%)	25°C	6 h	88% (NMR)
Peptide-Aldehyde	100 mM NaOAc (pH 4.5)	None	25°C	24 h	~45% (HPLC)
Peptide-Aldehyde	100 mM NaOAc (pH 4.5)	Aniline (100 mM)	25°C	2 h	>95% (HPLC)

Data synthesized from standard oxime ligation kinetics () and O-alkylhydroxylamine protocols.

Experimental Protocols

Protocol A: Small-Molecule Synthesis of O-Isopropyl Oximes (Organic Phase)

Objective: High-yield derivatization of aldehydes/ketones for structure-activity relationship (SAR) studies. Self-Validating Rationale: Because O-iPrHA is supplied as a hydrochloride salt, an exogenous base is required. Sodium acetate is selected over stronger bases (like NaOH) because it buffers the reaction, preventing base-catalyzed side reactions (e.g., aldol condensation of the starting material). Methanol serves as a polar protic solvent that stabilizes

the tetrahedral intermediate, while reflux conditions provide the activation energy required to drive the dehydration step to completion.

Step-by-Step Methodology:

- **Preparation:** In a 50 mL round-bottom flask, dissolve the target aldehyde or ketone (1.0 mmol) in 10 mL of anhydrous methanol.
- **Reagent Addition:** Add O-isopropylhydroxylamine hydrochloride (1.1 mmol, ~122.6 mg) to the solution.
 - **Causality:** A slight 10% molar excess ensures complete consumption of the limiting carbonyl substrate without complicating downstream purification.
- **Base Addition:** Add sodium acetate (1.2 mmol, ~98.4 mg) to the reaction mixture. Stir for 5 minutes at room temperature.
 - **Causality:** This allows for the in situ generation of the free hydroxylamine base, shifting the equilibrium toward the nucleophilic active species.
- **Reaction Execution:** Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) with continuous magnetic stirring for 3 hours.
- **Monitoring:** Monitor reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The O-isopropyl oxime will typically run higher (less polar) than the parent carbonyl.
- **Workup & Isolation:** Upon completion, cool the mixture to room temperature. Remove methanol under reduced pressure using a rotary evaporator. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.
- **Purification:** Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Bioorthogonal Peptide Ligation using O-Isopropylhydroxylamine (Aqueous Phase)

Objective: Chemoselective conjugation of an O-iPrHA-modified payload to an aldehyde-tagged protein or peptide. Self-Validating Rationale: At physiological or mildly acidic pH, direct oxime formation is kinetically trapped. The addition of 100 mM aniline acts as a nucleophilic catalyst, accelerating the reaction by orders of magnitude through the highly reactive Schiff base intermediate. This allows for rapid conjugation before biological degradation or off-target reactions can occur ().

Step-by-Step Methodology:

- Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusting the pH to 4.5 - 5.0 using glacial acetic acid.
 - Causality: This specific pH range perfectly balances the protonation state required for aniline catalysis (forming the iminium ion) and the final oxime dehydration step.
- Catalyst Stock: Prepare a 1.0 M stock solution of aniline in DMSO. (Caution: Aniline is toxic; handle in a fume hood).
- Substrate Solubilization: Dissolve the aldehyde-tagged peptide/protein in the acetate buffer to a final concentration of 50-100 μ M.
- Reaction Assembly:
 - Add the O-isopropylhydroxylamine-functionalized probe to a final concentration of 200-500 μ M (a 2 to 5-fold molar excess).
 - Inject the aniline stock solution to achieve a final concentration of 100 mM (e.g., 10 μ L of 1M stock per 100 μ L reaction volume).
- Incubation: Vortex gently and incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours.
- Quenching & Purification: Quench the reaction by diluting 10-fold with pure water or by immediately injecting the mixture onto a preparative HPLC or size-exclusion chromatography (SEC) column.

- Causality: Immediate separation isolates the highly stable O-isopropyl oxime conjugate from excess reagents and the toxic aniline catalyst, locking the bioorthogonal tag in place.

References

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